Cas no 223461-83-4 (Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate)

Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate
- methyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]furan-2-carboxylate
- YIA46183
- W12261
- Methyl 5-(-3Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate
- Methyl 5-(3-((t-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate
- 5-(3-tert-butoxycarbonylamino-prop-1-ynyl)-furan-2-carboxylic acid methyl ester
- methyl 5-(3-{[(tert-butoxy)
- methyl 5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)furan-2-carboxylate
- SY124734
- 223461-83-4
- AS-73166
- Methyl 5-[3-(Boc-amino)-1-propyn-1-yl]furan-2-carboxylate
- FDSOSIXZTNVTQJ-UHFFFAOYSA-N
- Methyl5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate
- MFCD24467219
- CS-0037890
- AKOS027256014
- SCHEMBL5724967
- Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate
-
- MDL: MFCD24467219
- インチ: 1S/C14H17NO5/c1-14(2,3)20-13(17)15-9-5-6-10-7-8-11(19-10)12(16)18-4/h7-8H,9H2,1-4H3,(H,15,17)
- InChIKey: FDSOSIXZTNVTQJ-UHFFFAOYSA-N
- SMILES: O(C(NCC#CC1=CC=C(C(=O)OC)O1)=O)C(C)(C)C
計算された属性
- 精确分子量: 279.11067264g/mol
- 同位素质量: 279.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 77.8
Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D772350-250mg |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95% | 250mg |
$200 | 2024-06-06 | |
Chemenu | CM455881-250mg |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95%+ | 250mg |
$129 | 2023-03-07 | |
eNovation Chemicals LLC | D772350-100mg |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95% | 100mg |
$155 | 2024-06-06 | |
TRC | M880040-50mg |
Methyl 5-[3-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Prop-1-Ynyl]Furan-2-Carboxylate |
223461-83-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108530-1g |
Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate |
223461-83-4 | 95+% | 1g |
¥2682.00 | 2023-11-21 | |
A2B Chem LLC | AI45315-1g |
Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate |
223461-83-4 | 95% | 1g |
$47.00 | 2024-04-20 | |
1PlusChem | 1P00I4V7-1g |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95% | 1g |
$47.00 | 2023-12-18 | |
Ambeed | A397573-100mg |
Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate |
223461-83-4 | 95+% | 100mg |
$50.0 | 2025-02-28 | |
1PlusChem | 1P00I4V7-500mg |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95% | 500mg |
$25.00 | 2023-12-18 | |
abcr | AB488158-250mg |
Methyl 5-(3-((t-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate; . |
223461-83-4 | 250mg |
€337.70 | 2025-02-27 |
Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylateに関する追加情報
Research Brief on Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate (CAS: 223461-83-4)
The compound Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate (CAS: 223461-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique furan-carboxylate backbone and tert-butyloxycarbonyl (Boc) protected aminoalkyne moiety, has emerged as a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for more complex pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound as a key intermediate in the synthesis of potent kinase inhibitors. The researchers demonstrated that the alkyne functionality present in the molecule allows for efficient click chemistry modifications, enabling rapid diversification of the scaffold. This property has made it particularly valuable in high-throughput screening approaches for identifying new drug candidates against various disease targets.
Further research has focused on the compound's potential as a PROTAC (Proteolysis Targeting Chimera) warhead. The Boc-protected amino group and the ester functionality provide convenient handles for conjugation with E3 ligase ligands and target protein binders. Early-stage in vitro studies have shown promising results in targeted protein degradation applications, particularly in oncology targets.
The stability profile of 223461-83-4 has been extensively characterized in recent pharmaceutical development studies. Under physiological conditions, the methyl ester group demonstrates favorable hydrolysis kinetics, making it suitable for prodrug strategies. Additionally, the Boc protection group offers stability during synthetic manipulations while being readily cleavable under acidic conditions, providing strategic advantages in multi-step syntheses.
Recent advancements in analytical techniques have enabled more precise characterization of this compound's physicochemical properties. Studies utilizing advanced NMR spectroscopy and mass spectrometry have provided detailed structural insights, while computational modeling has predicted favorable drug-like properties, including acceptable solubility and permeability characteristics.
Several pharmaceutical companies have included derivatives of 223461-83-4 in their preclinical pipelines, particularly for inflammation and oncology indications. The compound's modular structure allows for systematic structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity for specific biological targets.
Looking forward, researchers anticipate that this scaffold will continue to play an important role in medicinal chemistry efforts. Its combination of synthetic accessibility, structural versatility, and favorable physicochemical properties positions it as a valuable tool for drug discovery. Ongoing research is exploring its potential in emerging areas such as targeted covalent inhibitors and bifunctional small molecules.
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